

# analytical methods for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid characterization

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## Compound of Interest

Compound Name:	1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS No.:	887978-71-4
Cat. No.:	B1603787

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An In-Depth Technical Guide to the Analytical Characterization of **1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid**

## Introduction

**1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid** is a substituted cyclohexanecarboxylic acid derivative.[1] Compounds of this class are significant as building blocks in medicinal chemistry and may appear as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of multiple functional groups—a carboxylic acid, a ketone, and a substituted aromatic ring—necessitates a multi-faceted analytical approach to fully characterize the molecule and ensure its identity, purity, and quality.

This guide provides a comprehensive overview of the essential analytical methods for the robust characterization of **1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid**. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Adherence to these methods ensures data integrity and compliance with rigorous regulatory standards.

## Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

Property	Value	Source
Chemical Name	1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid	N/A
Molecular Formula	C <sub>13</sub> H <sub>13</sub> ClO <sub>3</sub>	[3]
Molecular Weight	268.72 g/mol	Calculated
CAS Number	1385694-53-0 (for the 3-bromo analog, CAS for 3-chloro is not readily available)	[3]
Appearance	Likely a white to off-white solid	N/A
Solubility	Expected to be soluble in polar organic solvents like DMSO, Methanol, and slightly soluble in Chloroform.[4]	N/A

## Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

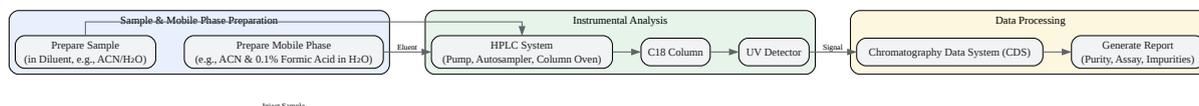
HPLC is the cornerstone technique for assessing the purity of non-volatile organic molecules and for quantifying the main component as well as any related impurities.[5] A reversed-phase method is ideal for this compound, separating analytes based on their hydrophobicity.

### Causality Behind Experimental Choices

- **Reversed-Phase (RP) Chromatography:** The target molecule possesses both polar (carboxylic acid, ketone) and non-polar (chlorophenyl, cyclohexane ring) moieties, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
- **Mobile Phase Modifier:** The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, un-ionized form of the analyte. This results in better peak shape, improved retention, and enhanced reproducibility. For mass spectrometry (MS) compatibility, a volatile acid like formic acid must be used instead of non-volatile acids like phosphoric acid.[6]

- **Detector Selection:** A UV detector is appropriate as the chlorophenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection.

## Visual Workflow: HPLC Analysis



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Caption: High-level workflow for HPLC analysis.

## Protocol: Reversed-Phase HPLC Method

- **Instrumentation:**
  - HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
- **Chromatographic Conditions:**
  - Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  - Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Gradient:
    - 0-2 min: 30% B
    - 2-15 min: 30% to 80% B

- 15-18 min: 80% B
- 18-18.1 min: 80% to 30% B
- 18.1-25 min: 30% B (equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 µL.
- Sample Preparation:
  - Diluent: Acetonitrile/Water (50:50, v/v).
  - Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
  - Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) in the diluent.
- Analysis and Data Processing:
  - Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability) and then the sample solution.
  - Integrate the peaks using a chromatography data system (CDS).
  - Calculate the purity by area percent and quantify against the reference standard.

## Method Validation Framework

Any developed analytical method must be validated to ensure it is fit for its intended purpose.

[7] The validation should be performed according to ICH Q2(R1) guidelines.

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).	Peak purity index > 0.995; baseline resolution between analyte and adjacent peaks.
Linearity	To demonstrate a proportional relationship between concentration and detector response over a defined range.	Correlation coefficient ( $r^2$ ) $\geq$ 0.998.
Accuracy	To measure the closeness of the test results to the true value.	98.0% to 102.0% recovery for the assay of the main compound.
Precision	To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).	Relative Standard Deviation (RSD) $\leq$ 2.0%.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio $\geq$ 10.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.	System suitability parameters remain within limits.

## Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be performed.

## $^1\text{H}$ NMR Spectroscopy: The Proton Environment

- Principle:  $^1\text{H}$  NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.
- Expected Signals:
  - Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>10 ppm), due to hydrogen bonding.[8]
  - Aromatic Protons (Ar-H): Four protons on the 3-chlorophenyl ring, appearing in the 7.0-8.0 ppm region. Their splitting patterns will be complex multiplets due to their respective positions relative to the chlorine atom and the rest of the molecule.[9]
  - Cyclohexane Protons (-CH<sub>2</sub>-): Eight protons on the cyclohexane ring, appearing as complex, overlapping multiplets in the aliphatic region (typically 1.5-3.0 ppm). Protons adjacent to the carbonyl group will be further downfield.

## $^{13}\text{C}$ NMR Spectroscopy: The Carbon Skeleton

- Principle:  $^{13}\text{C}$  NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp<sup>2</sup>, sp<sup>3</sup>, carbonyl).
- Expected Signals:
  - Carboxylic Acid Carbonyl (-COOH): ~170-185 ppm.
  - Ketone Carbonyl (-C=O): ~195-220 ppm.
  - Aromatic Carbons (Ar-C): Six signals in the ~120-145 ppm range. The carbon attached to the chlorine will have a distinct chemical shift.
  - Quaternary Carbon (C-Ar): The carbon of the cyclohexane ring attached to the phenyl group.
  - Aliphatic Carbons (-CH<sub>2</sub>-): Signals for the cyclohexane carbons in the ~20-50 ppm range.

## Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ). DMSO- $d_6$  is often preferred for carboxylic acids as it allows for the observation of the exchangeable -COOH proton.
- **Acquisition:**
  - Acquire a  $^1H$  spectrum on a 400 MHz or higher spectrometer.
  - Acquire a broadband proton-decoupled  $^{13}C$  spectrum.
  - Consider advanced 2D NMR experiments (like COSY and HSQC) if further structural confirmation is needed.

## Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the analyte, serving as a critical piece of evidence for identity confirmation.

### Causality Behind Experimental Choices

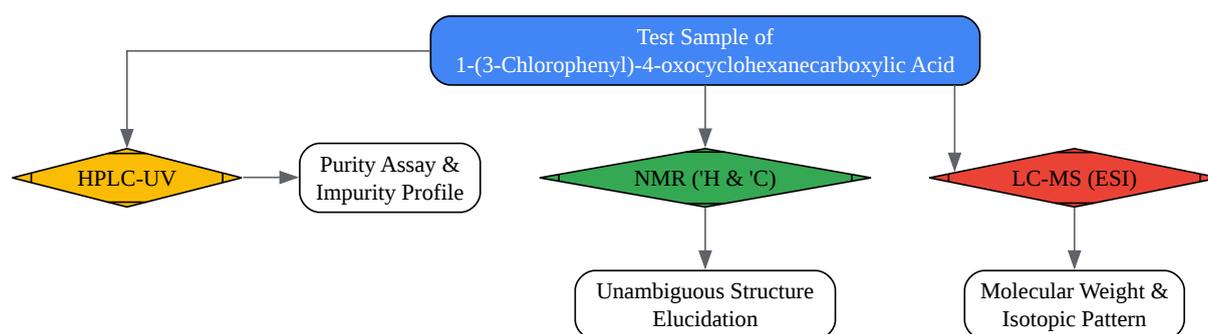
- **Ionization Technique:** Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this carboxylic acid. It typically generates protonated  $[M+H]^+$  or deprotonated  $[M-H]^-$  molecular ions with minimal fragmentation.
- **Polarity:** For a carboxylic acid, negative ion mode (ESI-) is often superior. The acidic proton is easily lost, forming a stable  $[M-H]^-$  ion, leading to a strong signal. Positive ion mode (ESI+) can also be used, which would likely show  $[M+H]^+$  and adducts like  $[M+Na]^+$ .

### Protocol: MS Analysis

- **Method:** The analysis can be performed via direct infusion or, more powerfully, by coupling the HPLC system to the mass spectrometer (LC-MS). The HPLC protocol described above is suitable for LC-MS analysis.
- **Sample Preparation:** Prepare a dilute solution (~1-10  $\mu g/mL$ ) of the sample in the HPLC mobile phase or a suitable solvent like methanol.

- MS Parameters (ESI):
  - Ionization Mode: Negative (ESI-) and Positive (ESI+).
  - Scan Range: m/z 100-500.
  - Expected Ions:
    - Negative Mode  $[M-H]^-$ : Calculated m/z = 267.05 (for  $^{35}\text{Cl}$  isotope) and 269.05 (for  $^{37}\text{Cl}$  isotope). The ~3:1 isotopic pattern for chlorine should be clearly visible.
    - Positive Mode  $[M+H]^+$ : Calculated m/z = 269.07 (for  $^{35}\text{Cl}$ ) and 271.07 (for  $^{37}\text{Cl}$ ).

## Visual Workflow: Integrated Analytical Strategy



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Caption: Integrated strategy for complete characterization.

## Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool for non-volatile impurities, GC-MS is essential for identifying and quantifying volatile or semi-volatile impurities that may originate from the synthesis, such as residual solvents or certain by-products.[10]

## The Need for Derivatization

Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Chemical derivatization is required to convert the polar -COOH group into a less polar, more volatile ester or silyl ester.<sup>[11][12]</sup> This increases thermal stability and improves chromatographic behavior.

## Protocol: GC-MS with Derivatization

- Derivatization (Silylation):
  - Accurately weigh ~1 mg of the sample into a GC vial.
  - Add 200  $\mu$ L of a suitable solvent (e.g., Pyridine).
  - Add 100  $\mu$ L of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
  - Cap the vial and heat at 70 °C for 30 minutes.
  - Cool to room temperature before injection.
- GC-MS Conditions:
  - GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25  $\mu$ m film thickness.
  - Carrier Gas: Helium, constant flow of 1.2 mL/min.
  - Inlet Temperature: 280 °C.
  - Injection Mode: Split (e.g., 20:1).
  - Oven Program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min.
  - MS Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-550.
- Data Interpretation:

- The retention time of the derivatized analyte provides chromatographic identification.
- The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint," which can be compared against spectral libraries (like NIST) for confirmation.

## Conclusion

The characterization of **1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid** requires an orthogonal set of analytical techniques. HPLC provides the primary assessment of purity and is suitable for quantification. NMR spectroscopy delivers definitive structural proof, while mass spectrometry confirms the molecular weight and elemental formula. Finally, GC-MS addresses the potential for volatile impurities. Together, these methods form a self-validating system, providing a complete and trustworthy analytical profile of the compound, which is essential for its application in research and drug development.

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